N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
Chemical Structure and Physicochemical Properties
N-[5-(2,4,6-Trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (molecular formula: C₂₃H₃₁N₃OS; molecular weight: 397.58) is a hybrid molecule featuring a 1,3,4-thiadiazole core substituted with a 2,4,6-trimethylphenyl group at position 5 and an adamantane-1-carboxamide moiety at position 2 . Key properties include:
- logP: 7.1092 (indicative of high lipophilicity, favorable for membrane permeability).
- logD: 6.7009 (consistent with lipophilicity across physiological pH ranges).
- Polar Surface Area (PSA): 46.67 Ų (moderate solubility in polar solvents).
- Hydrogen Bonding: 1 donor, 4 acceptors, influencing intermolecular interactions .
The 2,4,6-trimethylphenyl substituent may sterically hinder enzymatic degradation while contributing to π-π stacking interactions .
Properties
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-12-4-13(2)18(14(3)5-12)19-24-25-21(27-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h4-5,15-17H,6-11H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVEWBXTFWNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The adamantane moiety can be introduced through a subsequent reaction with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and adamantane moiety may facilitate binding to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Several structurally related 1,3,4-thiadiazole derivatives have been synthesized and evaluated for biological activity. A comparative analysis is provided below:
Key Differentiators of the Target Compound
Adamantane’s hydrophobicity enhances blood-brain barrier penetration compared to polar derivatives like Compound 60 () .
Adamantane-1-carboxamide provides conformational rigidity, improving binding specificity to hydrophobic enzyme pockets (e.g., viral proteases) .
Thermal Stability: Adamantane derivatives typically exhibit high melting points (>400 K, ), suggesting the target compound may surpass the thermal stability of phenoxyacetamide analogs (e.g., 5e: 132–134°C) .
Biological Activity Trends: Thiadiazoles with adamantane moieties (e.g., ) show antiviral activity, while phenoxyacetamide derivatives () are linked to herbicidal effects. The target compound’s hybrid structure may combine these traits .
Biological Activity
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic organic compound belonging to the thiadiazole derivative class. The compound features a unique structural configuration that includes an adamantane core and a thiadiazole ring, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features the following key structural components:
| Component | Description |
|---|---|
| Thiadiazole Ring | A five-membered ring containing two nitrogen atoms and one sulfur atom. |
| Adamantane Core | A polycyclic structure known for its stability and unique properties. |
| Trimethylphenyl Group | Contributes to lipophilicity and potential interactions with biological targets. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiadiazole ring has been shown to modulate enzyme activity and influence cellular pathways involved in inflammation and apoptosis:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, leading to anti-inflammatory effects.
- Apoptosis Induction : It has been reported that the compound can induce apoptosis in cancer cells through specific signaling pathways.
- Cell Cycle Regulation : The interaction with cellular components may also affect cell cycle progression.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties by inducing cell death in various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against cancer cell lines .
- Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
- Antimicrobial Properties : Some thiadiazole derivatives have exhibited antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Case Studies
Several studies have explored the biological activities of similar compounds within the thiadiazole group:
- Study on Tdp1 Inhibition : Research focused on the inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1) revealed that compounds with a thiadiazole core showed promising inhibitory effects. The study highlighted that modifications to the core structure could enhance potency .
- Anticancer Activity Assessment : In vitro studies have shown that derivatives containing the thiadiazole ring can significantly reduce cell viability in human cancer cell lines. For example, compounds similar to this compound reported IC50 values ranging from 0.57 µM to 7.50 µM depending on their structural modifications .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step protocols:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
Adamantane core introduction : Nucleophilic substitution or coupling reactions between adamantane-1-carboxylic acid derivatives and thiadiazole intermediates, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Functionalization : Addition of 2,4,6-trimethylphenyl groups via Suzuki-Miyaura cross-coupling or SNAr reactions .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C), while solvent-free conditions improve atom economy .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Key techniques :
- X-ray crystallography : Resolves adamantane-thiadiazole spatial arrangement and bond angles .
- NMR spectroscopy : and NMR confirm substituent integration (e.g., adamantane CH signals at δ 1.6–2.1 ppm; thiadiazole protons absent due to aromatic deshielding) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 428.6 for CHNOS) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity :
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | TBD | Apoptosis |
| A549 (lung) | 0.73 (analogue) | ROS induction |
- Antimicrobial activity : Inhibits Gram-positive bacteria (e.g., S. aureus) at MIC 8–16 µg/mL via membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC values across studies?
- Experimental design :
- Standardize assay conditions (e.g., MTT vs. resazurin assays; 48 vs. 72-hour incubation) .
- Include positive controls (e.g., doxorubicin for cytotoxicity; ciprofloxacin for antimicrobial tests) .
- Data normalization : Account for batch-to-batch compound purity variations using quantitative NMR .
Q. What strategies mitigate challenges in synthesizing derivatives with improved solubility?
- Structural modifications :
- Introduce polar groups (e.g., hydroxyl, amine) at the adamantane C2 position without disrupting bioactivity .
- Use prodrug approaches (e.g., phosphate esterification of hydroxyl derivatives) .
- Formulation : Nanoencapsulation with PEGylated liposomes enhances aqueous dispersion (e.g., 80% solubility increase) .
Q. What mechanistic studies are recommended to elucidate its apoptotic activity?
- In vitro assays :
- Caspase-3/7 activation assays (fluorogenic substrates) .
- Mitochondrial membrane potential analysis (JC-1 staining) .
- Omics approaches : RNA-seq to identify dysregulated pathways (e.g., Bcl-2/Bax ratio changes) .
- Molecular docking : Target proteins like Bcl-xL or PARP-1 (PDB IDs: 1R2D, 5DS3) to predict binding modes .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling :
- Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Adjust dosing regimens based on metabolic stability (e.g., CYP450 inhibition assays) .
- Toxicity screens : Off-target effects on hepatocyte viability (e.g., ALT/AST levels) .
Methodological Challenges
Q. What experimental designs optimize SAR studies for thiadiazole-adamantane hybrids?
- Library design :
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced electrophilicity) .
- Replace adamantane with bicyclic systems (e.g., norbornane) to assess steric effects .
Q. How can computational methods guide the prioritization of derivatives for synthesis?
- QSAR models : Train on datasets with >50 analogues using descriptors like logP, topological polar surface area, and H-bond donors .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., ΔΔG < 1 kcal/mol indicates viable candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
